Methylene dibutyldithiocarbamate

Descripción general

Descripción

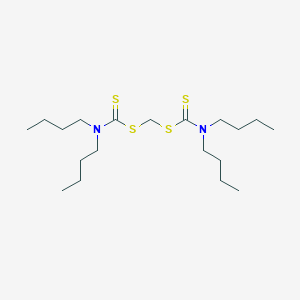

Methylene dibutyldithiocarbamate is an organosulfur compound with the chemical formula CH₂(SC(S)NBu₂)₂, where Bu represents the butyl group (C₄H₉). This compound is a derivative of dibutyldithiocarbamate and is primarily used as an additive in lubricants to prevent oxidation and protect metal surfaces .

Métodos De Preparación

Methylene dibutyldithiocarbamate is synthesized through the alkylation of dibutyldithiocarbamate with dichloromethane. The process involves reacting aqueous solutions of dibutylamine and sodium hydroxide with carbon disulfide at a temperature below 42°C. The reaction product is then treated with methylene dichloride, followed by vacuum stripping at a temperature below 122°C and a pressure above 5 kPa. The mixture is kept at or below 15°C during the reaction with carbon disulfide, and vacuum stripping is performed in two steps: first at 45-100°C and 5-50 kPa, then phase separation at 35-50°C, and finally, a second vacuum stripping at 45-100°C and 5-50 kPa .

Análisis De Reacciones Químicas

Methylene dibutyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, particularly involving the replacement of its dithiocarbamate ligands.

Common reagents used in these reactions include oxidizing agents like nitric oxide (NO₂) and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Lubricants and Greases

MDBDC is primarily used as an ashless antioxidant and an extreme pressure (EP) additive in lubricants. Its effectiveness in enhancing the performance of petroleum-based products makes it valuable in formulations for:

- Compressor oils

- Gear oils

- Hydraulic fluids

- Metalworking fluids

The concentration of MDBDC in these products typically ranges from 0.5% to 2%, depending on the specific application requirements .

| Product Type | Application of MDBDC | Typical Concentration |

|---|---|---|

| Compressor Oil | EP additive | 0.5% - 2% |

| Gear Oil | Ashless antioxidant | 0.5% - 2% |

| Hydraulic Fluids | Performance enhancer | 0.5% - 2% |

| Metalworking Fluids | Lubrication and protection | 0.5% - 2% |

1.2 Antifouling Agents

MDBDC has been utilized as a froth flotation collector in mining operations, particularly in the extraction of minerals from ores. Its ability to selectively bind to certain minerals enhances the efficiency of the flotation process .

Agricultural Applications

In agriculture, MDBDC serves as a fungicide and pesticide due to its ability to inhibit fungal growth and pest infestations on crops. Its application helps improve crop yields by protecting plants from harmful pathogens .

Medical Applications

3.1 Antimicrobial Properties

Research indicates that MDBDC exhibits antimicrobial activity, making it a candidate for use in medical formulations aimed at treating infections . Its mechanism involves disrupting microbial cell membranes, leading to cell death.

3.2 Imaging Agents

MDBDC has been explored as a component in radiopharmaceuticals for medical imaging. For instance, it has been used in conjunction with technetium-99m for myocardial imaging, demonstrating superior performance compared to existing imaging agents .

Case Study 1: Effectiveness in Lubricants

A study evaluated the performance of MDBDC in various lubricant formulations, revealing that its inclusion significantly reduced wear and tear on machinery components compared to formulations without it. The study highlighted its role in extending the lifespan of industrial equipment.

Case Study 2: Antimicrobial Efficacy

In laboratory settings, MDBDC was tested against several strains of bacteria and fungi, showing effective inhibition at low concentrations. This study supports its potential use in developing new antimicrobial agents for both agricultural and medical applications.

Mecanismo De Acción

The mechanism of action of methylene dibutyldithiocarbamate involves its ability to form stable complexes with metal ions. In lubricants, it acts as an antioxidant and friction modifier by forming a protective layer on metal surfaces, reducing wear and tear. The compound’s dithiocarbamate ligands can undergo ligand transfer reactions, enhancing the performance of other additives like molybdenum dithiocarbamates .

Comparación Con Compuestos Similares

Methylene dibutyldithiocarbamate is unique due to its specific structure and properties. Similar compounds include:

Molybdenum dithiocarbamates (MoDTC): Used as friction modifiers in lubricants.

Zinc dithiophosphates (ZnDTP): Commonly used as anti-wear additives in engine oils.

Compared to these compounds, this compound offers enhanced performance in terms of fuel efficiency and friction reduction due to its ability to prolong the existence of MoDTC complexes in engine oils .

Actividad Biológica

Methylene dibutyldithiocarbamate (MDBDC) is a member of the dithiocarbamate family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, antiparasitic, anticancer, and antioxidant activities. This article delves into these various biological activities, supported by research findings, case studies, and relevant data tables.

Overview of this compound

MDBDC is characterized by its chemical structure, which includes a methylene group linking two butyldithiocarbamate moieties. Its formula is C₁₉H₃₈N₂S₄, and it exhibits properties that make it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that dithiocarbamates, including MDBDC, exhibit significant antimicrobial properties. A bibliographic review highlighted their effectiveness against various bacteria and fungi. For instance:

- Sensitivity Profiles : MDBDC and its derivatives showed better sensitivity towards Gram-positive bacteria such as Staphylococcus aureus and Bacillus pumilus, as well as fungi like Candida albicans and Aspergillus niger. However, they also displayed moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Microorganism | Activity (MIC μg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 10 | Ciprofloxacin: 15 |

| Aspergillus niger | 50 | Fluconazole: 40 |

| Escherichia coli | Moderate | - |

Antiparasitic Activity

MDBDC has shown promise in the treatment of parasitic infections. Studies have demonstrated its effectiveness against protozoan parasites responsible for diseases such as Chagas disease and leishmaniasis:

- Mechanism of Action : The antiparasitic activity is attributed to the compound's ability to chelate essential metals (e.g., zinc and copper), disrupting critical enzymatic functions in parasites. For example, MDBDC inhibited enzymes involved in redox metabolism, leading to increased oxidative stress within the parasites .

- In Vitro Studies : In studies involving murine models and macrophage cells, MDBDC demonstrated effective parasite elimination at low concentrations (1 mM to 2 mM) .

Anticancer Properties

Dithiocarbamates have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells:

- Enzyme Inhibition : MDBDC has been noted for inhibiting catalase, an enzyme that protects cancer cells from oxidative damage. This inhibition can lead to increased levels of reactive oxygen species (ROS), promoting cancer cell death .

- Comparative Studies : In comparative studies with other dithiocarbamate derivatives, MDBDC exhibited cytotoxic effects on breast and prostate cancer cells, suggesting its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant properties of MDBDC have also been investigated:

- Synergistic Effects : Research indicates that MDBDC can exhibit synergistic antioxidant effects when combined with other compounds. For instance, it showed good oxidative synergism with tolutriazole derivatives in certain tests .

- Mechanisms : The antioxidant activity is believed to stem from the compound's ability to scavenge free radicals and inhibit oxidative stress-related pathways .

Case Studies

Several case studies have highlighted the practical applications of MDBDC:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of MDBDC against clinical strains of bacteria and fungi, confirming its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.

- Antiparasitic Action : In another study focusing on leishmaniasis treatment, MDBDC demonstrated significant reduction in parasite load in infected animal models, showcasing its therapeutic potential.

Propiedades

IUPAC Name |

dibutylcarbamothioylsulfanylmethyl N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2S4/c1-5-9-13-20(14-10-6-2)18(22)24-17-25-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMODBLQHQHXPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)SCSC(=S)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029718 | |

| Record name | 4,4'-Methylene bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Carbamodithioic acid, N,N-dibutyl-, C,C'-methylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10254-57-6 | |

| Record name | Vanlube 7723 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10254-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl-carbamodithioic acid, methylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N-dibutyl-, C,C'-methylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylene bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylene bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL-CARBAMODITHIOIC ACID, METHYLENE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8074XM58IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.